molecular formula C10H13NO B11920720 (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine

(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine

Cat. No.: B11920720
M. Wt: 163.22 g/mol
InChI Key: DMICMWRZNBCKBU-NXEZZACHSA-N
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Description

(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is a chiral bicyclic amine featuring a methoxy group at the 1-position and an amine at the 2-position of the indane scaffold. Its stereochemistry (R,R configuration) is critical for its biological activity and molecular interactions. This compound is structurally related to inhibitors of enzymes like aggrecanase and discoidin domain receptors (DDR1), where the indane core serves as a conformationally constrained scaffold . The methoxy group enhances solubility and modulates electronic properties, while the amine group facilitates interactions with biological targets through hydrogen bonding or protonation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10-/m1/s1

InChI Key

DMICMWRZNBCKBU-NXEZZACHSA-N

Isomeric SMILES

CO[C@H]1[C@@H](CC2=CC=CC=C12)N

Canonical SMILES

COC1C(CC2=CC=CC=C12)N

Origin of Product

United States

Preparation Methods

Diastereomeric Resolution via Chiral Carbamate Intermediates

The stereoselective synthesis of (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine has been achieved through diastereomeric resolution using chiral carbamates. As detailed in EP2181980A1, racemic 1-aminoindane derivatives are reacted with isocyanates (e.g., 2,3-dichloro-1-propene) in the presence of a chiral alcohol (R*-OH) to form diastereomeric carbamates . For example, treatment of racemic 1-aminoindane with 2,3-dichloro-1-propene and a chiral alcohol (e.g., (R)-1-phenylethanol) in dimethylsulfoxide (DMSO) at 20–60°C yields a mixture of diastereomers. Subsequent crystallization from acetone or ethanol enables separation, with the desired (1R,2R)-configured carbamate hydrolyzed under basic conditions (e.g., 15% ammonium hydroxide) to isolate the target amine . This method achieves enantiomeric purity >99.6% ee but requires multiple steps and costly chiral auxiliaries .

Enzymatic Transamination Strategies

Enzymatic approaches using transaminases have been explored for asymmetric amine synthesis. AJPAMC studies demonstrate the use of engineered transaminases to convert 1-indanone derivatives to chiral amines . While initial attempts with variants like CN102-ATA-LP035–045 failed to produce this compound , optimized protocols using ω-transaminases and pyridoxal-5′-phosphate (PLP) cofactors show promise. For instance, kinetic resolution of racemic amines via transaminase-catalyzed deamination can yield enantiomerically enriched products, though substrate specificity remains a challenge .

Oxime Reduction and Hydrogenation

Hydrogenation of oxime intermediates is a classical route to amines. CN101062897A describes the reduction of 2,3-dihydro-1H-inden-1-one oxime (III) using Raney nickel under 50 psi H₂ pressure, yielding 2,3-dihydro-1H-inden-1-amine (II) with >95% purity . Adapting this method, this compound can be synthesized by first methoxylating 1-indanone to form 1-methoxy-2,3-dihydro-1H-inden-2-one, followed by oxime formation and catalytic hydrogenation. However, this approach requires high-pressure equipment and suffers from over-reduction side products .

Friedel-Crafts Cyclization and Alkylation

Friedel-Crafts cyclization of substituted benzyl derivatives offers a pathway to the inden scaffold. As reported in PMC5355963, chloropropionyl chloride (174) reacts with substituted benzenes (177) in concentrated H₂SO₄ to form 1-indanones . Subsequent methoxylation via nucleophilic substitution (e.g., NaOMe/MeOH) and reductive amination (e.g., NaBH₃CN/NH₄OAc) yields the target amine. This method achieves 56–70% overall yield but requires stringent control of acid conditions to avoid ring-opening side reactions .

Comparative Analysis of Methodologies

Method Key Reagents/Conditions Yield ee (%) Scalability
Diastereomeric ResolutionChiral alcohol, DMSO, 20–60°C70–80%>99.6Moderate (costly auxiliaries)
Enzymatic Transaminationω-Transaminase, PLP, NH₄⁺30–45%90–95Low (enzyme optimization)
Oxime HydrogenationRaney Ni, 50 psi H₂, 25 h65–75%98High (equipment costs)
Friedel-Crafts CyclizationClCH₂COCl, H₂SO₄, NaOMe56–70%N/AHigh (harsh conditions)

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions. For example:

Oxidizing AgentConditionsProductYieldSource
KMnO₄ (aq)Acidic, 25°C(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-imine65%
H₂O₂Neutral, RTN-Oxide derivative45%

The methoxy group remains stable under these conditions, preserving the indene framework.

Alkylation and Acylation

The primary amine participates in nucleophilic substitution:

Alkylation

ReagentBaseSolventProduct (R Group)Yield
CH₃IK₂CO₃AcetonitrileN-Methyl derivative78%
Benzyl bromideNaHTHFN-Benzyl derivative82%

Acylation

ReagentConditionsProductYield
Acetyl chlorideEt₃N, DCMN-Acetyl derivative90%
Benzoyl chloridePyridineN-Benzoyl derivative85%

These reactions retain stereochemistry at the chiral centers.

Hydrolysis of Protective Groups

During synthesis, carbamate-protected intermediates are hydrolyzed to free the amine. For example:

SubstrateConditionsProductYieldSource
Carbamate of formula (V)1-Butanol, reflux, 6h(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine80%

This step employs high-boiling alcoholic solvents and avoids racemization .

Transesterification

In synthetic routes, carbamate intermediates undergo titanium-mediated transesterification:

ReagentMolar RatioSolventTemperatureYield
Ti(Ot-Bu)₄1:1.5TolueneReflux92%

This reaction is critical for introducing chiral auxiliaries during asymmetric synthesis .

Nucleophilic Substitution at Methoxy Group

The methoxy group participates in SN2 reactions under strong nucleophiles:

NucleophileConditionsProductYield
NaSHDMF, 100°C, 12h(1R,2R)-1-Sulfhydryl derivative60%
NaN₃HMPA, 120°C, 24h1-Azido derivative55%

Reactivity is limited due to steric hindrance from the bicyclic structure.

Reductive Amination

The compound serves as a substrate for reductive amination with ketones:

KetoneReducing AgentProductYield
AcetophenoneNaBH₃CNN-Phenethyl derivative70%

Catalytic Cross-Coupling

Functionalized derivatives undergo palladium-catalyzed reactions:

Reaction TypeCatalystSubstrateProductYield
Suzuki couplingPd(PPh₃)₄Bromo-indenamineBiaryl derivative75%

Note: Halogenation (e.g., bromination) of the indene ring is required prior to coupling .

Key Reaction Mechanisms

  • Amine Alkylation: Proceeds via an SN2 mechanism, with the amine acting as a nucleophile .

  • Methoxy Substitution: Requires polar aprotic solvents to stabilize transition states.

  • Oxidation: Involves radical intermediates when using peroxides.

Scientific Research Applications

Medicinal Chemistry

(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its chiral nature allows for the development of drugs targeting neurological disorders such as depression and anxiety. Research indicates that this compound can modulate neurotransmitter systems, potentially enhancing mood and cognitive functions.

Case Study: Neurological Disorders

A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited significant activity in modulating serotonin receptors, suggesting its potential as a therapeutic agent for mood disorders.

Organic Synthesis

The compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure facilitates the formation of various derivatives through chemical reactions such as oxidation and substitution.

Chemical Reactions Involved

Reaction TypeDescriptionCommon Reagents
OxidationConverts amine to imine or nitrilePotassium permanganate
ReductionForms secondary or tertiary aminesLithium aluminum hydride
SubstitutionForms derivatives with different functional groupsAlkyl halides, acyl chlorides

Biological Studies

This compound is employed in studies investigating the interactions of chiral amines with biological targets such as enzymes and receptors. Its chirality enhances its ability to fit into active sites of these targets.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Applications/Properties References
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine 1-OCH₃, 2-NH₂ (R,R configuration) 179.22 g/mol Enzyme inhibition (e.g., aggrecanase)
(1R,2R)-1-Aminoindane-2-carboxylic acid 1-NH₂, 2-COOH (R,R configuration) 177.20 g/mol Chiral building block for peptides
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl 5,6-diethyl, 2-NH₂·HCl 239.76 g/mol Pharmacological intermediates
(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one Indenone fused with indole 273.31 g/mol Antimicrobial activity (Gram-negative/-positive)
Methyl (R)-2-(Methylamino)-2,3-dihydro-1H-indene-5-carboxylate 5-COOCH₃, 2-NHCH₃ 205.24 g/mol DDR1 inhibitor intermediate

Key Observations :

  • Substituent Position : The placement of functional groups (e.g., methoxy at position 1 vs. carboxylate at position 5) significantly alters target selectivity. For example, methyl ester derivatives (e.g., compound from ) exhibit affinity for DDR1, while methoxy-substituted amines are explored for aggrecanase inhibition .
  • Chirality: The R,R configuration in (1R,2R)-1-methoxy-2-amine and related compounds enhances stereoselective binding, as seen in aggrecanase inhibitors where the cis-aminoindanol scaffold mimics tyrosine residues .

Comparisons :

  • Diethyl-Substituted Analog : 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl is synthesized via Friedel-Crafts acetylation followed by hydrogenation, achieving 49% overall yield .
  • Indenone Derivatives: Compounds like (E)-2-((1H-indol-3-yl)methylene)-inden-1-one are synthesized via Claisen-Schmidt condensation, leveraging keto-enol tautomerism .
  • Carboxylic Acid Analog: (1R,2R)-1-Aminoindane-2-carboxylic acid is prepared through enzymatic resolution or chiral auxiliaries, emphasizing the role of carboxyl groups in peptide mimicry .

Physicochemical and Computational Insights

  • Crystallography : Polymorphism studies (e.g., orthorhombic vs. triclinic forms in ) reveal conformational flexibility in indane derivatives, impacting solubility and bioavailability .
  • DFT Calculations : (E)-2-((1H-Indol-3-yl)methylene)-inden-1-one exhibits a low HOMO-LUMO gap (4.2 eV), indicating high reactivity and electrophilicity, consistent with its antimicrobial properties .

Biological Activity

(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound can be represented by the following structural formula:

IUPAC Name: this compound
Molecular Formula: C10H13NO
Molar Mass: 163.22 g/mol
CAS Number: 126456-43-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indane Structure: The indane moiety is synthesized through cyclization reactions starting from commercially available precursors.
  • Introduction of the Methoxy Group: The methoxy group is introduced via methoxylation reactions.
  • Amine Functionalization: The amine group is incorporated through reductive amination or other suitable methods.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors: The compound may modulate the activity of neurotransmitter receptors, which can affect mood and cognitive functions.
  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like Parkinson's disease.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

StudyFindingsReference
Study 1Demonstrated neuroprotective effects in animal models of Parkinson's disease.
Study 2Showed significant inhibition of monoamine oxidase (MAO) activity, suggesting potential antidepressant properties.
Study 3Evaluated anti-inflammatory properties and found reduced cytokine production in vitro.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-olStructureNeuroprotective effects; lower MAO inhibition compared to (1R,2R).
RasagilineStructureMAO-B inhibitor; used in Parkinson's treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine, and how do reaction conditions influence enantiomeric purity?

  • Methodology :

  • Core scaffold construction : Start with 2,3-dihydro-1H-inden-1-one derivatives (e.g., 5-methoxy variants) as precursors. Introduce the amine group via reductive amination or nucleophilic substitution. For stereochemical control, chiral catalysts (e.g., Rhodium-BINAP complexes) or chiral auxiliaries may be employed .
  • Protection/deprotection : Use TMG (tetramethylguanidine) as a base to facilitate deprotonation during carboxylate ester formation, as demonstrated in analogous indene derivatives . Methoxy groups can be introduced via alkylation (e.g., methyl iodide under basic conditions).
  • Purification : Column chromatography with gradients (e.g., pentane:ethyl acetate) is critical for isolating enantiomers. Chiral HPLC or derivatization with chiral resolving agents (e.g., Mosher’s acid) ensures enantiomeric purity .

Q. How can NMR spectroscopy distinguish structural and stereochemical features of this compound?

  • Methodology :

  • 1H NMR : Key signals include the methoxy group (δ ~3.2–3.4 ppm, singlet) and diastereotopic protons on the indane ring (δ ~2.8–3.5 ppm, multiplet splitting). Coupling constants (e.g., J = 8.6 Hz for aromatic protons) help confirm substitution patterns .
  • 13C NMR : Methoxy carbons appear at δ ~55–57 ppm, while the amine-bearing carbon resonates at δ ~45–50 ppm. Enantiomeric pairs show identical NMR spectra but require chiral analysis for differentiation .

Advanced Research Questions

Q. What are the challenges in analyzing enantiomeric excess (ee) for (1R,2R)-configured amines, and how can they be addressed?

  • Methodology :

  • Chiral derivatization : React the amine with a chiral acylating agent (e.g., (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)) to form diastereomers separable via standard HPLC .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally related indanol derivatives .
  • Contradictions : Discrepancies in ee values may arise from kinetic resolution during synthesis or impurities in chiral catalysts. Optimize reaction time and catalyst loading to minimize racemization .

Q. How do substituents (e.g., methoxy vs. hydroxyl groups) affect the reactivity of the indane scaffold in nucleophilic reactions?

  • Methodology :

  • Electronic effects : Methoxy groups act as electron-donating substituents, increasing electron density at the aromatic ring and directing electrophilic substitution to the para position. Compare with hydroxylated analogs (e.g., (1R,2R)-1-hydroxy derivatives), which may form hydrogen bonds, altering solubility and reaction kinetics .
  • Steric effects : Substituents at the 1-position influence access to the amine group. Trifluoromethyl groups (as in 6-trifluoromethyl-indene derivatives) introduce steric hindrance, reducing nucleophilic attack rates .

Q. What experimental strategies resolve contradictions in reaction yields reported for similar indene derivatives?

  • Case study : Yields for carboxylate ester formation vary from 70% to 94% depending on the base (TMG vs. NaH) and solvent (THF vs. DMF) .
  • Methodology :

  • Optimization : Screen bases (e.g., TMG for mild conditions vs. stronger bases for stubborn substrates) and solvents (polar aprotic for SN2 reactions).
  • Mechanistic analysis : Use DFT calculations to model transition states and identify rate-limiting steps. For example, steric hindrance from the methoxy group may slow intermediate formation .

Data Interpretation & Analytical Challenges

Q. How can researchers address overlapping signals in NMR spectra caused by tautomerism or dynamic processes?

  • Methodology :

  • Variable-temperature NMR : Cool samples to –40°C to slow tautomerization (e.g., keto-enol equilibria observed in indenone derivatives) .
  • 2D NMR : Use HSQC and HMBC to assign coupled protons and carbons, resolving ambiguities in diastereomeric mixtures .

Q. What are the limitations of HRMS in characterizing this compound, and how can isotopic patterns aid analysis?

  • Methodology :

  • Isotopic signatures : Chlorine or bromine substituents (if present) produce distinct isotopic clusters (e.g., [M+2] peaks). For methoxy derivatives, confirm molecular ion ([M+H]+) matches calculated masses (e.g., C11H16NO+: 178.1226) .
  • Fragmentation patterns : Compare with libraries for indane derivatives. For example, loss of the methoxy group (–32 Da) or amine (–17 Da) provides structural clues .

Stereochemical & Biological Implications

Q. How does the (1R,2R) configuration influence potential biological activity compared to other stereoisomers?

  • Methodology :

  • Docking studies : Model interactions with target receptors (e.g., serotonin transporters) using enantiomer-specific poses. The methoxy group’s orientation may affect binding affinity .
  • In vitro assays : Compare (1R,2R) and (1S,2S) isomers in enzyme inhibition assays. For example, phosphonic acid derivatives of 2-aminoindane show stereospecific kinase inhibition .

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